Acaricidal Activity: cis vs. trans Isomer
The cis (Z) isomer of chlorfenvinphos exhibits markedly greater acaricidal activity than the trans (E) isomer against cattle ticks. Isomerization from Z to E, which occurs under sunlight exposure, directly reduces pesticide efficiency [1]. Commercial formulations typically maintain a Z:E ratio of 8.5-9:1, underscoring the cis isomer as the primary bioactive component [2].
| Evidence Dimension | Relative acaricidal activity against ticks |
|---|---|
| Target Compound Data | cis (Z) isomer: More active (qualitative comparative assessment) |
| Comparator Or Baseline | trans (E) isomer: Less active |
| Quantified Difference | Z isomer described as 'more active on tick control than E isomer' (no numerical fold-difference provided) |
| Conditions | Cattle tick bioassay; sunlight-induced isomerization observed in model cattle dip studies |
Why This Matters
This establishes cis-chlorfenvinphos as the therapeutically relevant isomer for acaricidal applications, justifying procurement of isomer-defined material rather than undefined mixtures.
- [1] INIS Repository. Development of procedures to stabilize chlorfenvinphos in model cattle dips. INAC 2007 International nuclear atlantic conference. INIS RN: 38111807. View Source
- [2] International Programme on Chemical Safety (IPCS). Pesticide residues in food: 1994 evaluations Part II Toxicology. Chlorfenvinphos. Section 877. View Source
